molecular formula C5ClF4NO2S B7441246 Tetrafluoropyridine-4-sulfonyl chloride

Tetrafluoropyridine-4-sulfonyl chloride

Cat. No.: B7441246
M. Wt: 249.57 g/mol
InChI Key: IMIQQZRLTJZAHZ-UHFFFAOYSA-N
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Description

Tetrafluoropyridine-4-sulfonyl chloride is a fluorinated heterocyclic compound featuring a pyridine ring substituted with four fluorine atoms and a sulfonyl chloride group at the 4-position. This structure combines the electron-withdrawing effects of fluorine atoms with the reactivity of the sulfonyl chloride moiety, making it a valuable intermediate in organic synthesis. It is particularly relevant in pharmaceutical and agrochemical industries for introducing sulfonate groups into target molecules. Its aromatic backbone enhances stability, while the fluorine substituents modulate electronic properties, influencing its reactivity and solubility.

Properties

IUPAC Name

2,3,5,6-tetrafluoropyridine-4-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5ClF4NO2S/c6-14(12,13)3-1(7)4(9)11-5(10)2(3)8
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIQQZRLTJZAHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(N=C1F)F)F)S(=O)(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5ClF4NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrafluoropyridine-4-sulfonyl chloride typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of pyridine using fluorinating agents such as Selectfluor® or elemental fluorine. The sulfonyl chloride group can be introduced through the reaction of the fluorinated pyridine with chlorosulfonic acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes require stringent control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetrafluoropyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Tetrafluoropyridine-4-sulfonyl chloride is characterized by the presence of four fluorine atoms on the pyridine ring and a sulfonyl chloride functional group. This configuration enhances its electrophilic nature, making it a valuable reagent in nucleophilic substitution reactions.

Synthesis of Complex Molecules

One of the primary applications of this compound is in the synthesis of complex organic molecules. For instance, it has been utilized in the synthesis of 1,3,4-trifluoroisoquinoline through a reaction with butadiene at elevated temperatures (510–520 °C) . This reaction exemplifies how this compound can facilitate the formation of trifluorinated compounds, which are important in medicinal chemistry due to their biological activity.

Chiral Auxiliary in Asymmetric Synthesis

This compound has also been explored as a chiral auxiliary in asymmetric synthesis. Research indicates that sulfonimidamides and sulfoximines derived from this compound show promise in agricultural applications and medicinal chemistry . The ability to introduce chirality into synthesized compounds is crucial for developing effective pharmaceuticals with specific biological activities.

Reactions with Nucleophiles

The compound reacts readily with various nucleophiles, particularly sulfur-centered nucleophiles. Studies have demonstrated that reactions involving 4-substituted tetrafluoropyridine derivatives lead to significant substitution products . Such reactions are vital for creating new sulfonamide derivatives, which are widely used in drug development.

Table 1: Summary of Key Applications

Application AreaDescriptionReference
Synthesis of IsoquinolinesUsed in the synthesis of 1,3,4-trifluoroisoquinoline via reaction with butadiene
Chiral AuxiliaryActs as a chiral auxiliary for synthesizing sulfonimidamides and sulfoximines
Nucleophilic SubstitutionReacts with sulfur nucleophiles to produce diverse sulfonamide derivatives

Case Study: Synthesis of Trifluoroisoquinoline

In a recent study, this compound was employed to synthesize trifluoroisoquinoline through a flow system process. The reaction conditions were optimized to achieve high yields, demonstrating the efficiency of this compound as a synthetic intermediate . This case highlights its potential utility in developing novel pharmaceuticals.

Mechanism of Action

The mechanism of action of tetrafluoropyridine-4-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles.

Comparison with Similar Compounds

Structural and Functional Differences

Tetrafluoropyridine-4-sulfonyl chloride belongs to the broader class of sulfonyl chlorides, which are characterized by their -SO₂Cl functional group. Below is a comparison with key analogues, including trifluoromethanesulfonyl chloride (highlighted in ) and other structurally related compounds.

Table 1: Comparative Properties of Sulfonyl Chlorides
Property This compound Trifluoromethanesulfonyl Chloride p-Toluenesulfonyl Chloride (Tosyl Chloride) Methanesulfonyl Chloride (Mesyl Chloride)
Molecular Formula C₅F₄ClNO₂S CF₃SO₂Cl C₇H₇ClO₂S CH₃SO₂Cl
Molecular Weight (g/mol) ~245.5 (estimated) 168.52 190.65 114.55
Boiling Point Likely >150°C (aromatic stability) 29–32°C 134–136°C 161–162°C
Density (g/mL) ~1.6–1.8 (estimated) 1.583 1.32 1.480
Reactivity High (activated by fluorine substituents) Moderate (aliphatic structure) Moderate (electron-donating methyl group) Low (simple aliphatic structure)
Applications Pharmaceuticals, agrochemicals Organic synthesis, triflation reactions Protecting groups, sulfonamide synthesis Sulfonation reactions, intermediates

Key Findings from Comparative Analysis

Molecular Complexity and Weight: this compound has a significantly higher molecular weight (~245.5 g/mol) compared to trifluoromethanesulfonyl chloride (168.52 g/mol) due to its aromatic pyridine core and additional fluorine atoms .

Boiling Point and Physical State :

  • The aromatic structure of this compound likely results in a higher boiling point (>150°C) than trifluoromethanesulfonyl chloride (29–32°C), which is a volatile liquid at room temperature .

Reactivity :

  • The electron-withdrawing fluorine atoms on the pyridine ring activate the sulfonyl chloride group, making it more reactive toward nucleophiles compared to trifluoromethanesulfonyl chloride. This property is advantageous in synthesizing sulfonated aromatic compounds.

Research and Industrial Relevance

  • Trifluoromethanesulfonyl chloride is widely used as a triflating agent in organic synthesis, leveraging its strong electron-withdrawing trifluoromethyl group .
  • This compound , with its unique fluorinated aromatic system, is emerging in drug discovery for modifying bioavailability and metabolic stability of lead compounds.

Biological Activity

Tetrafluoropyridine-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C5_5F4_4ClN1_1O2_2S
  • Molecular Weight : 209.61 g/mol

The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which can influence its biological activity.

1. Antibacterial Activity

This compound exhibits notable antibacterial properties. In a study assessing various sulfonamide derivatives, it was found that compounds with similar structures showed moderate to strong activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainActivity Level
This compoundSalmonella typhiModerate
Bacillus subtilisStrong
Sulfonamide AE. coliWeak
Sulfonamide BStaphylococcus aureusModerate

2. Anti-inflammatory Activity

Research indicates that tetrafluoropyridine derivatives can inhibit inflammatory pathways. For instance, compounds with similar sulfonamide functionalities have been shown to reduce pro-inflammatory cytokines in vitro . This suggests potential therapeutic applications in treating inflammatory diseases.

3. Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have been evaluated for their ability to induce apoptosis in cancer cell lines. For example, a derivative demonstrated IC50_{50} values in the micromolar range against various cancer cell lines .

Table 2: Anticancer Activity of Related Compounds

CompoundCell LineIC50_{50} (µM)
This compoundMCF-7 (Breast Cancer)15.2
HeLa (Cervical Cancer)12.5
Sulfonamide AA549 (Lung Cancer)20.0
Sulfonamide BPC3 (Prostate Cancer)18.7

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Enzyme Inhibition : Similar sulfonyl chlorides have been shown to inhibit key enzymes such as acetylcholinesterase and urease, which are implicated in various diseases .
  • Protein Interaction : Docking studies indicate that this compound may bind effectively to target proteins, disrupting their function and leading to therapeutic effects .

Case Studies

  • Antibacterial Study : A recent investigation into the antibacterial efficacy of tetrafluoropyridine derivatives revealed that modifications on the pyridine ring significantly impacted their effectiveness against resistant bacterial strains . This highlights the importance of structural optimization in developing new antibacterial agents.
  • Cancer Research : In vitro studies on tetrafluoropyridine derivatives demonstrated their potential to inhibit tumor growth through apoptosis induction in human cancer cell lines . These findings warrant further exploration into their mechanisms and potential clinical applications.

Q & A

Basic: What synthetic routes are recommended for preparing tetrafluoropyridine-4-sulfonyl chloride, and what reaction conditions optimize yield?

Answer:
this compound can be synthesized via sulfonation of tetrafluoropyridine derivatives using chlorosulfonic acid under controlled anhydrous conditions. Key parameters include:

  • Temperature : Maintain reaction at −10°C to 0°C to minimize side reactions like hydrolysis .
  • Solvent : Use inert solvents (e.g., dichloromethane) to stabilize intermediates.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product. Yield optimization (typically 60–75%) requires strict exclusion of moisture .

Basic: How should this compound be stored to preserve its reactivity?

Answer:

  • Storage Conditions : Store under inert gas (argon or nitrogen) at 2–8°C in amber glass vials to prevent photodegradation and hydrolysis .
  • Handling : Use anhydrous gloves and a moisture-free atmosphere (e.g., glovebox) during weighing. Pre-dry glassware at 120°C before use .

Advanced: What analytical methods are most effective for characterizing this compound and its derivatives?

Answer:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming fluorination patterns (δ −60 to −70 ppm for CF3_3 groups; δ −110 ppm for aromatic fluorine) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF detects molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolves sulfonyl chloride geometry and confirms regioselectivity in substituted derivatives .

Advanced: How can researchers address contradictory data in sulfonamide coupling reactions using this compound?

Answer:
Discrepancies in coupling efficiency often arise from:

  • Nucleophile Strength : Use amines with pKa_a < 10 (e.g., anilines) for optimal SN2 reactivity. Weak nucleophiles require catalysts like DMAP .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may promote hydrolysis; add molecular sieves to mitigate this .
  • Byproduct Analysis : Monitor reaction progress via TLC (Rf_f 0.3–0.5 in 1:3 ethyl acetate/hexane) and characterize unreacted starting material via 1H^{1}\text{H} NMR .

Advanced: What strategies improve regioselectivity in electrophilic substitution reactions involving this compound?

Answer:

  • Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific pyridine positions, followed by quenching with electrophiles .
  • Protecting Groups : Temporarily block the sulfonyl chloride with tert-butyl groups to direct substitution to meta-fluorine positions .
  • Computational Modeling : DFT calculations predict electron-deficient sites (e.g., C-2 or C-6) for targeted functionalization .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Emergency Protocols : In case of skin contact, rinse immediately with 0.1 M sodium bicarbonate solution to neutralize acidic byproducts .

Advanced: How can researchers troubleshoot low yields in sulfonylation reactions using this reagent?

Answer:
Common issues and solutions:

  • Moisture Contamination : Use flame-dried glassware and activate molecular sieves (3Å) in the reaction mixture .
  • Reagent Degradation : Confirm reagent purity via 1H^{1}\text{H} NMR; discard batches showing broadened peaks or new signals.
  • Temperature Control : Avoid exothermic side reactions by adding the reagent dropwise at −20°C .

Advanced: What environmental factors influence the stability of this compound in aqueous solutions?

Answer:

  • Hydrolysis Kinetics : The compound hydrolyzes rapidly in water (t1/2_{1/2} < 1 hr at pH 7), forming sulfonic acid derivatives. Stability improves in buffered solutions (pH 4–6) .
  • Photostability : UV light accelerates decomposition; store solutions in amber vials and avoid prolonged light exposure .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

  • Sulfonamide Probes : Acts as a key intermediate for synthesizing protease inhibitors (e.g., thrombin inhibitors) via coupling with aminoheterocycles .
  • Radioactive Labeling : 18F^{18}\text{F} derivatives are used in PET imaging tracers due to fluorine's favorable nuclear properties .

Advanced: How does the electronic nature of this compound influence its reactivity compared to non-fluorinated analogs?

Answer:

  • Electron-Withdrawing Effects : The four fluorine atoms increase the electrophilicity of the sulfonyl chloride group, accelerating nucleophilic substitution but increasing sensitivity to hydrolysis .
  • Aromatic Reactivity : Fluorine substituents deactivate the pyridine ring, directing electrophilic attacks to specific positions (e.g., para to sulfonyl groups) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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